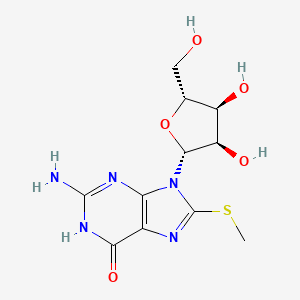![molecular formula C29H22F6O2S2 B12931861 1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: is a complex organic compound characterized by its unique structure, which includes perfluorocyclopentene, methylthiophene, and phenylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol typically involves multiple steps:
Formation of Perfluorocyclopentene Core: The perfluorocyclopentene core is synthesized through a series of fluorination reactions.
Attachment of Methylthiophene Groups: The methylthiophene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of Phenylene Groups: The phenylene groups are added through further coupling reactions.
Introduction of Dimethanol Groups: Finally, the dimethanol groups are introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique electronic properties.
Organic Electronics: It is utilized in the fabrication of organic semiconductors and light-emitting diodes.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is explored for use in coatings, adhesives, and other industrial products.
作用機序
The mechanism by which ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing pathways related to its applications in materials science and organic electronics.
類似化合物との比較
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: can be compared with similar compounds such as:
((4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: Lacks the perfluorination, resulting in different electronic properties.
((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(thiophene-4,2-diyl))bis(4,1-phenylene))dimethanol: Lacks the methyl groups, affecting its reactivity and applications.
The uniqueness of ((4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))bis(4,1-phenylene))dimethanol lies in its combination of perfluorocyclopentene, methylthiophene, and phenylene groups, which confer distinct electronic and chemical properties.
特性
分子式 |
C29H22F6O2S2 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC名 |
[4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-[4-(hydroxymethyl)phenyl]-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]phenyl]methanol |
InChI |
InChI=1S/C29H22F6O2S2/c1-15-21(11-23(38-15)19-7-3-17(13-36)4-8-19)25-26(28(32,33)29(34,35)27(25,30)31)22-12-24(39-16(22)2)20-9-5-18(14-37)6-10-20/h3-12,36-37H,13-14H2,1-2H3 |
InChIキー |
QLJAOUNTDKKWHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)CO)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


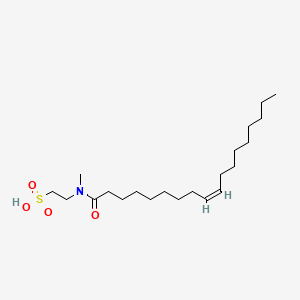
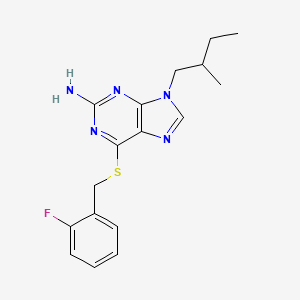
![4,4'-Dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B12931791.png)
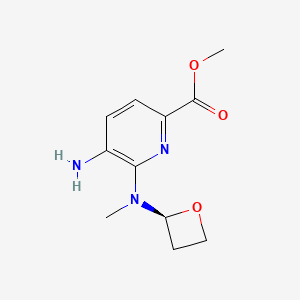
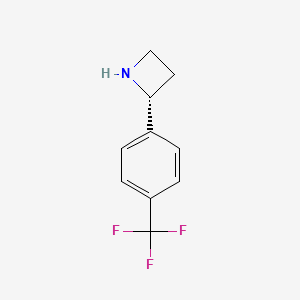
![N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B12931798.png)
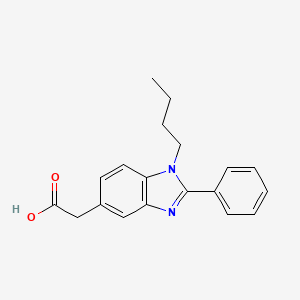

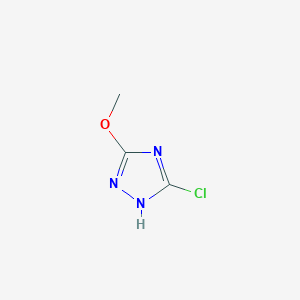
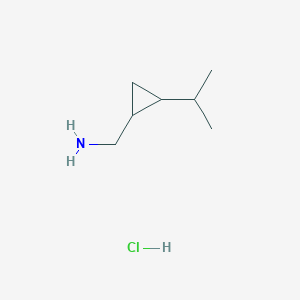
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)

